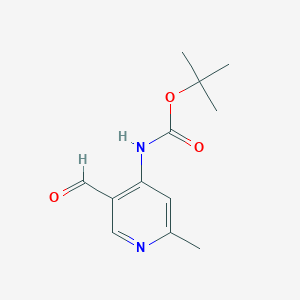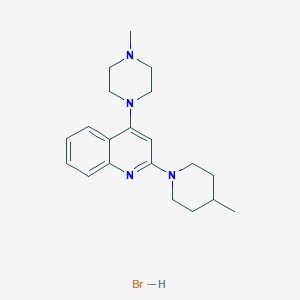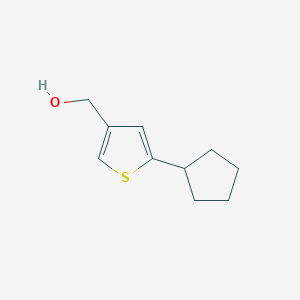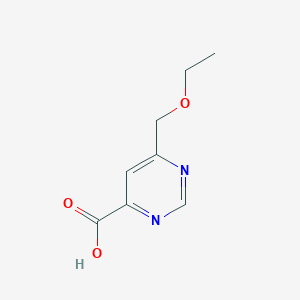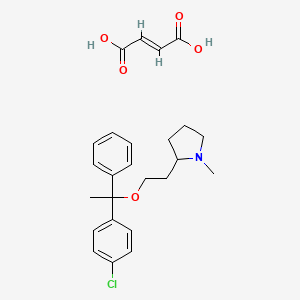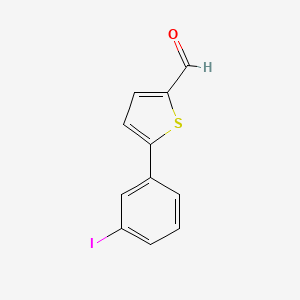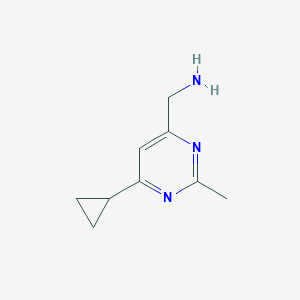
(6-Cyclopropyl-2-methylpyrimidin-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Cyclopropyl-2-methylpyrimidin-4-yl)methanamine is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 6-position, a methyl group at the 2-position, and a methanamine group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopropyl-2-methylpyrimidin-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically obtained through a series of purification steps, including distillation and crystallization.
化学反应分析
Types of Reactions
(6-Cyclopropyl-2-methylpyrimidin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
(6-Cyclopropyl-2-methylpyrimidin-4-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of (6-Cyclopropyl-2-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Cyclopropyl(6-methylpyridin-2-yl)methanamine
- Cyclopropyl(4-methylpyrimidin-2-yl)methanamine
- Methenamine
Uniqueness
(6-Cyclopropyl-2-methylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
(6-cyclopropyl-2-methylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C9H13N3/c1-6-11-8(5-10)4-9(12-6)7-2-3-7/h4,7H,2-3,5,10H2,1H3 |
InChI 键 |
IHIYAZYZKZRYJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)C2CC2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


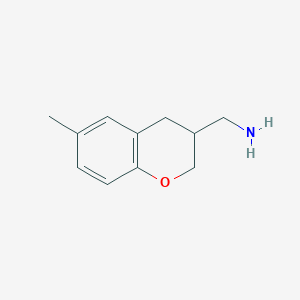
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-2,3-diamine](/img/structure/B14866513.png)
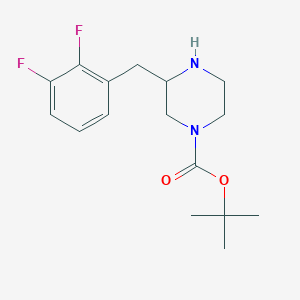
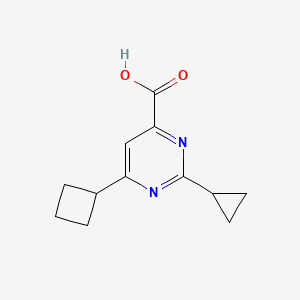
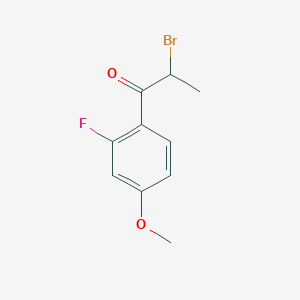
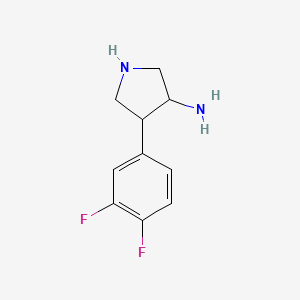
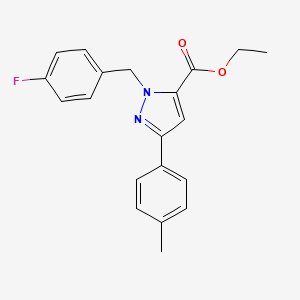
![[3-(1H-Indol-3-ylmethyl)-5-oxo-piperazin-1-YL]-acetic acid](/img/structure/B14866560.png)
